![molecular formula C10H12BrN3O B14876794 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile](/img/structure/B14876794.png)
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile
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Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile is a synthetic organic compound that features a unique combination of azetidine, furan, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Bromination of Furan: The furan ring can be brominated using bromine or other brominating agents under controlled conditions.
Coupling Reactions: The final step involves coupling the azetidine and bromofuran intermediates with acetonitrile under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine atom on the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-chlorofuran-2-yl)acetonitrile
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-iodofuran-2-yl)acetonitrile
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-methylfuran-2-yl)acetonitrile
Uniqueness
The uniqueness of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12BrN3O |
---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-(5-bromofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C10H12BrN3O/c11-10-2-1-9(15-10)8(4-13)14-5-7(3-12)6-14/h1-2,7-8H,3,5-6,12H2 |
InChI Key |
OLQDGFRRKGOBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=C(O2)Br)CN |
Origin of Product |
United States |
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